5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Narcissoside can be synthesized through the glycosylation of kaempferol with rhamnose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of narcissoside involves the extraction from plant sources, particularly elderflowers. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of >=95% .
Chemical Reactions Analysis
Types of Reactions: Narcissoside undergoes various chemical reactions, including:
Oxidation: Narcissoside can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert narcissoside to its aglycone form, kaempferol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Kaempferol and other reduced forms.
Substitution: Various substituted flavonol derivatives.
Scientific Research Applications
Narcissoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant properties and its ability to modulate oxidative stress pathways.
Medicine: Studied for its neuroprotective effects, particularly in models of Parkinson’s disease.
Industry: Utilized in the development of antioxidant supplements and potential therapeutic agents.
Mechanism of Action
Narcissoside exerts its effects primarily through its antioxidant properties. It enhances the miR200a/Nrf2/GSH antioxidant pathway, which helps in reducing oxidative stress and apoptosis. Narcissoside also modulates the MAPK/Akt signaling pathways, contributing to its neuroprotective effects. It binds to various molecular targets, including the Nrf2 repressor protein Keap1, and promotes the transcriptional activity mediated by Nrf2 .
Comparison with Similar Compounds
Rutin (quercetin-3-O-rutinoside): Another flavonol glycoside with similar antioxidant properties.
Kaempferol-3-O-rutinoside: Similar in structure and function to narcissoside.
Uniqueness: Narcissoside is unique due to its specific glycosylation pattern and its potent neuroprotective effects. While other flavonol glycosides also exhibit antioxidant properties, narcissoside’s ability to modulate specific signaling pathways and its effectiveness in neuroprotection set it apart .
Properties
CAS No. |
53584-69-3; 604-80-8 |
---|---|
Molecular Formula |
C28H32O16 |
Molecular Weight |
624.548 |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m1/s1 |
InChI Key |
UIDGLYUNOUKLBM-OWIBGMBDSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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